molecular formula C12H13FN2O B2794797 3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide CAS No. 1355547-34-0

3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide

Cat. No.: B2794797
CAS No.: 1355547-34-0
M. Wt: 220.247
InChI Key: SFMSZZRGCMYTAT-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide is an organic compound with the molecular formula C12H13FN2O It features a fluorophenyl group, a prop-2-yn-1-yl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide typically involves the reaction of 4-fluoroaniline with propargyl bromide to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines.

Scientific Research Applications

3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)prop-2-yn-1-ol
  • 4-(4-Fluorophenyl)-3-butyn-2-ol
  • 4-(2,4-Difluorophenyl)-3-butyn-2-ol

Uniqueness

3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide is unique due to its combination of a fluorophenyl group and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(4-fluoro-N-prop-2-ynylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-2-8-15(9-7-12(14)16)11-5-3-10(13)4-6-11/h1,3-6H,7-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMSZZRGCMYTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCC(=O)N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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